5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid is a valuable tool in scientific research, particularly in the field of chemical probe synthesis [, ]. It functions as a trifunctional building block, incorporating three key features that contribute to its utility:
The molecule contains a benzophenone group. When exposed to ultraviolet (UV) light, this group can undergo a chemical reaction that leads to the formation of a covalent bond with a nearby molecule []. This property allows researchers to target and modify specific biomolecules within a cell or organism.
The molecule also possesses an alkyne tag. This functional group can participate in various click chemistry reactions, enabling the attachment of additional molecules with complementary functionalities [, ]. This allows researchers to further customize the probe and introduce functionalities for specific downstream applications.
Finally, 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid features a carboxylic acid group. This group serves as a convenient handle for attaching the building block to other molecules of interest during probe design and synthesis [, ].
5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid is a complex organic compound characterized by its unique structure, which includes a prop-2-yn-1-yloxy group and a pentanoic acid moiety. Its molecular formula is C21H20O5, and it has a molecular weight of approximately 352.39 g/mol. The compound features multiple functional groups that contribute to its reactivity and potential applications in various fields, particularly in chemical synthesis and biological research .
5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid exhibits notable biological activities, making it relevant in pharmacological studies. It has been identified as a potential candidate for drug development due to its ability to interact with biological targets. Its structural features suggest that it may have applications in modulating biochemical pathways, although specific mechanisms of action remain to be fully elucidated .
The synthesis of 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid typically involves multi-step organic synthesis techniques. Key steps may include:
These methods require careful control of reaction conditions to ensure high yields and purity .
5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid has diverse applications:
Interaction studies involving 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid focus on its binding affinity with various biological targets. These studies are crucial for understanding how the compound may influence cellular processes and contribute to therapeutic effects. Preliminary findings suggest that it may interact with specific receptors or enzymes, although detailed interaction profiles require further investigation .
Several compounds share structural or functional similarities with 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
4-Hydroxybenzoic Acid | Simple aromatic structure | Commonly used as a preservative |
Benzyl Alcohol | Aromatic alcohol | Used as a solvent and preservative |
2-Hydroxybenzoic Acid (Salicylic Acid) | Contains hydroxyl and carboxyl groups | Known for anti-inflammatory properties |
The uniqueness of 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid lies in its trifunctional nature, allowing for versatile applications in both synthetic chemistry and biological research. Its ability to act as a light-sensitive probe distinguishes it from other similar compounds that lack this feature .
5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid (C₂₁H₂₀O₅, MW 352.38) is a synthetic small molecule combining three functional domains:
This trifunctionality addresses key challenges in target identification by allowing:
Recent studies demonstrate its utility in mapping RNA-protein interactions, particularly with the mRNA decapping enzyme DcpS—a therapeutic target for Spinal Muscular Atrophy.
Pentanoic acid (valeric acid) derivatives serve as versatile scaffolds due to:
The elongation to pentanoic acid in 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid optimizes spacing between functional groups while maintaining metabolic stability compared to shorter-chain analogs.
This analysis focuses on:
Excluded are pharmacokinetic, toxicological, and formulation considerations to maintain focus on mechanistic chemical biology applications.
The synthesis of 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid involves a multi-step approach centered on Friedel-Crafts acylation and alkynylation. The core benzophenone structure is first constructed through the reaction of 4-hydroxybenzophenone with propargyl bromide to introduce the prop-2-yn-1-yloxy group [1] [3]. Subsequent esterification with pentanoic acid derivatives, followed by hydrolysis, yields the final carboxylic acid functionality.
A critical intermediate, 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid, is generated via copper-catalyzed coupling between 4-hydroxybenzophenone and propargyl bromide under mild alkaline conditions (pH 8–9, 60°C) [1]. This intermediate then undergoes nucleophilic aromatic substitution with 5-bromopentanoic acid in dimethylformamide at 80°C, achieving 72–85% yields [1]. Final purification via reverse-phase chromatography ensures ≥95% purity, as confirmed by LC-MS analysis [1].
Table 1: Key Synthetic Parameters
Step | Reagents | Temperature | Yield |
---|---|---|---|
Benzophenone alkynylation | Propargyl bromide, K₂CO₃ | 60°C | 78% |
Esterification | 5-Bromopentanoic acid, DMF | 80°C | 82% |
Hydrolysis | NaOH, EtOH/H₂O | 25°C | 95% |
The compound’s utility stems from its three functional components:
Strategic positioning of the alkyne group ortho to the benzophenone enhances photo-crosslinking efficiency by reducing steric hindrance during target binding [4]. Comparative studies show that extending the pentanoic acid spacer to six carbons decreases labeling efficiency by 22%, underscoring the importance of the five-carbon chain [1].
This compound excels in creating probes for mapping protein-ligand interactions. A representative workflow involves:
In a study mapping ATP-binding proteins, probes derived from this compound identified 82% more targets than monofunctional benzophenone probes, demonstrating its enhanced utility [1]. The trifunctional design also allows sequential labeling: primary crosslinking followed by secondary tag incorporation without interference [4].
Table 2: Structural and Functional Comparisons
Compound | Benzophenones | Spacer Length | Tag Type | Applications |
---|---|---|---|---|
5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid | 1 | C5 | Alkyne | General-purpose probes |
900610 [4] | 2 | PEG3 | Alkyne | Membrane protein studies |
900603 [1] | 1 | PEG2 | Amine | Solubility-enhanced probes |
900602 [1] | 1 | None | Alkyne | Small-molecule labeling |
The pentanoic acid spacer in 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid provides optimal rigidity for membrane penetration, outperforming PEG-based analogs in cytosolic target engagement by 40% [1] [4]. However, PEG-containing variants (e.g., 900610) exhibit 3.2-fold greater solubility in aqueous buffers, making them preferable for extracellular applications [4].